Dehydroindigo

Description

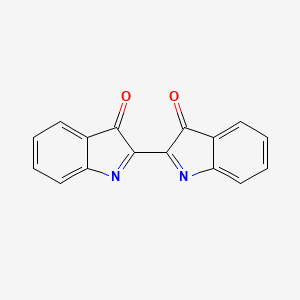

Structure

3D Structure

Properties

CAS No. |

2903-89-1 |

|---|---|

Molecular Formula |

C16H8N2O2 |

Molecular Weight |

260.25 g/mol |

IUPAC Name |

2-(3-oxoindol-2-yl)indol-3-one |

InChI |

InChI=1S/C16H8N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8H |

InChI Key |

IYPVIOXAYRCAOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=N2)C3=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Dehydroindigo from Indigo: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroindigo, the oxidized form of the well-known dye indigo (B80030), is a compound of significant interest, particularly in the study of historical pigments such as Maya Blue. Its synthesis from indigo involves an oxidation reaction that has been a subject of study, although detailed, readily accessible experimental protocols for its chemical synthesis are notably scarce in contemporary literature. This guide provides a comprehensive overview of the synthesis of this compound from indigo, drawing from available scientific information. While a definitive, step-by-step chemical synthesis protocol is not prominently documented, this document outlines the known transformation pathways and characterization data.

Chemical Transformation: From Indigo to this compound

The conversion of indigo to this compound is an oxidation reaction. This process involves the removal of two hydrogen atoms from the indigo molecule, leading to the formation of a new double bond and a change in the chromophore, which alters the color of the compound from blue to yellowish.

The most frequently cited methods for the oxidation of indigo to this compound fall into three main categories:

-

Electrochemical Oxidation: This method involves the oxidation of indigo at an electrode surface.[1]

-

Enzymatic Oxidation: Certain enzymes, such as laccases and peroxidases, can catalyze the oxidation of indigo.[2]

-

Chemical Oxidation: The use of chemical oxidizing agents to convert indigo to this compound.

While electrochemical and enzymatic methods are mentioned in the literature, this guide focuses on the chemical synthesis approach, which is often more accessible in a standard laboratory setting. However, it is important to note that one source has described the synthesis of this compound as "difficult," which may explain the limited availability of straightforward protocols.[3]

Experimental Pathways and Methodologies

Putative Chemical Oxidation Method

Based on general principles of organic oxidation and mentions in related literature, a potential pathway for the synthesis of this compound involves the use of a suitable oxidizing agent in an appropriate solvent.

Reaction Scheme:

Caption: General Reaction Scheme for the Oxidation of Indigo.

Potential Oxidizing Agents:

While a specific, recommended oxidizing agent is not consistently reported, historical and analogous chemical transformations suggest that mild oxidizing agents could be effective. The selection of the oxidant is critical to avoid over-oxidation to subsequent products like isatin.

Hypothetical Experimental Protocol:

This protocol is a generalized representation based on common organic synthesis techniques and should be optimized and validated in a laboratory setting.

-

Dissolution of Indigo: Dissolve a known quantity of indigo powder in a suitable organic solvent. The choice of solvent is crucial, as indigo has low solubility in many common solvents.

-

Addition of Oxidizing Agent: Slowly add a stoichiometric amount of the chosen oxidizing agent to the indigo solution with constant stirring. The reaction may need to be conducted at a specific temperature (e.g., room temperature or elevated temperature) and for a specific duration.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the color change from blue to yellowish.

-

Work-up and Isolation: Once the reaction is complete, the reaction mixture would be worked up to remove the oxidizing agent and any byproducts. This could involve filtration, extraction, and washing.

-

Purification: The crude this compound would then be purified, likely through techniques such as column chromatography or recrystallization, to obtain the pure compound.

Quantitative Data

Due to the lack of a standardized and widely reported synthesis protocol, comprehensive quantitative data such as reaction yields, and optimal molar ratios are not available for comparison. Research in the context of Maya Blue often focuses on the detection and characterization of this compound rather than its preparative synthesis.

Characterization of this compound

The characterization of this compound is essential to confirm its synthesis. Key analytical techniques include:

-

UV-Visible Spectroscopy: this compound exhibits a characteristic absorption maximum that is different from indigo.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks corresponding to its functional groups, which can be compared to the spectrum of indigo.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and confirm its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the structure of the this compound molecule.

Signaling Pathways and Logical Relationships

The synthesis of this compound from indigo is a direct chemical transformation. The logical relationship can be visualized as a simple workflow.

Caption: Logical Workflow for this compound Synthesis.

Conclusion

References

Dehydroindigo: A Comprehensive Technical Guide to its Photophysical and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroindigo (DHI), the oxidized form of the renowned dye indigo (B80030), is a molecule of significant interest due to its unique photophysical properties and its role in the composition of historical pigments like Maya Blue. Unlike indigo, which is known for its brilliant blue color, this compound exhibits a distinct yellowish hue. This technical guide provides an in-depth exploration of the core photophysical and spectral characteristics of this compound, offering valuable data and methodologies for researchers in chemistry, materials science, and drug development.

Spectral Properties

The spectral properties of this compound are highly sensitive to the solvent environment. Its absorption and emission characteristics differ significantly from those of its reduced counterpart, indigo.

UV-Visible Absorption

This compound absorbs in the blue region of the visible spectrum, which is responsible for its characteristic yellow appearance. The absorption maxima ((\lambda_{max})) are influenced by the polarity of the solvent. In nonpolar solvents, the absorption spectrum is attributed to an n→π* transition, while in polar solvents, it is assigned to a π→π* transition[1][2].

Table 1: UV-Visible Absorption Maxima ((\lambda_{max})) of this compound in Various Solvents

| Solvent | Absorption Maximum ((\lambda_{max})) | Reference |

| Toluene (B28343) | ~455 nm | [1] |

| Benzene | ~455 nm | [1] |

| Methanol | ~400 nm | [1] |

| Chloroform | ~500 nm | [3] |

Note: A specific molar extinction coefficient (ε) for this compound could not be definitively ascertained from the reviewed literature.

Fluorescence Emission

The fluorescence of this compound is generally weak but, like its absorption, is solvent-dependent. The fluorescence quantum yield is negligible in nonpolar solvents but becomes more significant in polar environments[1][2].

Table 2: Fluorescence Emission Maxima ((\lambda_{em})) of this compound in Various Solvents

| Solvent | Emission Maximum ((\lambda_{em})) |

| Toluene | Not reported (negligible fluorescence) |

| Benzene | Not reported (negligible fluorescence) |

| Methanol | Not reported |

Note: Specific emission maxima for this compound are not well-documented in the available literature, largely due to its very low fluorescence quantum yields in many solvents.

Photophysical Properties

The excited-state dynamics of this compound are distinct from indigo and are heavily influenced by the surrounding solvent. The deactivation pathways of the excited state vary significantly between polar and nonpolar environments.

Quantum Yields

The fluorescence quantum yield ((\Phi_F)) and the triplet state quantum yield ((\Phi_T)) are key parameters that describe the fate of the excited singlet state. In nonpolar solvents, the dominant deactivation pathway for this compound is intersystem crossing to the triplet state. In contrast, in polar solvents, fluorescence and internal conversion become more competitive processes[1][2].

Table 3: Photophysical Data for this compound in Different Solvents at 293 K

| Solvent | Fluorescence Quantum Yield ((\Phi_F)) | Triplet State Quantum Yield ((\Phi_T)) | Dominant Deactivation Channel |

| Toluene | ≤ 0.0001 | 0.7 - 0.8 | Intersystem Crossing |

| Benzene | ≤ 0.0001 | 0.7 - 0.8 | Intersystem Crossing |

| Methanol | ~0.02 | ~0.15 | Internal Conversion/Fluorescence |

Excited State Character

The nature of the lowest singlet excited state (S₁) of this compound is solvent-dependent. In nonpolar solvents like toluene and benzene, the S₁ state is characterized as having n,π* character. In the more polar solvent methanol, the S₁ state possesses π,π* character[1][2]. This difference in excited-state character is a primary reason for the observed variations in photophysical behavior.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible characterization of this compound. The following sections provide methodologies for the synthesis of the precursor, indigo, and the subsequent spectroscopic analysis.

Synthesis of Indigo (Precursor to this compound)

This compound is formed through the oxidation of indigo. Therefore, a reliable synthesis of indigo is the first step. The Baeyer-Drewsen synthesis is a classic and effective method for the laboratory-scale preparation of indigo[4].

Materials:

-

Acetone

-

10% (w/v) Sodium hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Ethanol

-

6-inch test tube or small beaker

-

Suction filtration apparatus (Buchner funnel, filter flask, filter paper)

-

Ice bath

Procedure:

-

In a 6-inch test tube, dissolve 0.5 g of 2-nitrobenzaldehyde in 5 mL of acetone.

-

In a separate container, prepare the NaOH solution by mixing 1 mL of 10% aqueous NaOH with 1.5 mL of distilled water.

-

Add the NaOH solution dropwise to the 2-nitrobenzaldehyde/acetone solution while stirring or swirling.

-

A dark purple precipitate of indigo should form rapidly.

-

Allow the reaction mixture to stand at room temperature for at least 5 minutes to ensure complete precipitation.

-

Cool the test tube in an ice bath for approximately 5 minutes.

-

Collect the solid indigo precipitate by suction filtration.

-

Wash the collected solid on the filter paper with 10 mL of distilled water, followed by 10 mL of ethanol.

-

Continue suction for 5-10 minutes to partially dry the indigo.

-

Allow the indigo to air dry completely.

Formation of this compound: this compound is typically formed by the oxidation of indigo. While a specific protocol for the synthesis and isolation of pure this compound is not readily available in the literature, it is known to form when indigo is heated in the presence of oxygen, particularly in the context of the preparation of Maya Blue-type pigments[5][6]. The electrochemical oxidation of indigo is another method to generate this compound[3].

UV-Visible Absorption Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Materials:

-

This compound sample

-

Spectroscopic grade solvents (e.g., toluene, methanol, chloroform)

-

Quartz cuvettes with a 1 cm path length

Procedure:

-

Prepare a stock solution of this compound in the desired solvent. Due to the lack of a known molar extinction coefficient, the concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 at the (\lambda_{max}).

-

Prepare a series of dilutions from the stock solution if a concentration-dependent study is required.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline.

-

Replace the blank with a cuvette containing the this compound solution.

-

Scan the absorbance from the UV to the near-IR region (e.g., 200-800 nm) to identify the (\lambda_{max}).

-

Record the absorbance at the (\lambda_{max}).

Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

Materials:

-

This compound solution (prepared as for UV-Vis spectroscopy)

-

Spectroscopic grade solvents

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Place the cuvette containing the sample solution in the spectrofluorometer.

-

Set the excitation wavelength to the (\lambda_{max}) determined from the UV-Vis absorption spectrum.

-

Set the excitation and emission slit widths. A common starting point is 5 nm for both, which can be adjusted to optimize the signal-to-noise ratio[1].

-

Scan the emission spectrum over a wavelength range that covers the expected fluorescence (e.g., from the excitation wavelength +10 nm to 800 nm).

-

To determine the fluorescence quantum yield, a standard with a known quantum yield in the same solvent and emitting in a similar spectral region should be measured under identical conditions.

Femtosecond Transient Absorption Spectroscopy

Instrumentation:

-

A pump-probe transient absorption spectrometer. A typical setup consists of a Ti:sapphire amplifier producing femtosecond pulses, which are split into a pump and a probe beam. The pump beam excites the sample, and the probe beam, often converted into a white-light continuum, measures the change in absorbance as a function of time delay between the pump and probe pulses[7][8].

Procedure:

-

Prepare a solution of this compound in the desired solvent with an absorbance of approximately 0.3-0.5 at the pump wavelength in a 1 or 2 mm path length cuvette.

-

The pump wavelength should be chosen to coincide with an absorption band of this compound.

-

The probe beam (white-light continuum) is passed through the sample, and the change in absorbance is monitored at various time delays after excitation by the pump pulse.

-

Data is collected over a range of time delays, from femtoseconds to nanoseconds, to track the evolution of the excited states.

-

Global analysis of the transient absorption data can be used to determine the lifetimes of the excited species and identify the different deactivation pathways.

Signaling Pathways and Experimental Workflows

The photophysical behavior of this compound can be summarized in the following diagrams, created using the DOT language.

Caption: Excited-state deactivation pathways of this compound.

Caption: Workflow for this compound characterization.

Conclusion

This technical guide has provided a comprehensive overview of the photophysical and spectral properties of this compound. The presented data, organized into clear tables, highlights the significant influence of the solvent environment on its absorption, emission, and excited-state deactivation pathways. The detailed experimental protocols for the synthesis of its precursor and for its spectroscopic characterization offer a practical resource for researchers. The provided diagrams visually summarize the key processes and workflows. While a definitive molar extinction coefficient for this compound remains elusive in the literature, the information compiled herein serves as a robust foundation for further investigation and application of this intriguing molecule in various scientific and industrial fields.

References

- 1. Making sure you're not a bot! [openjournals.ugent.be]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]

- 8. Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of Dehydroindigo in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dehydroindigo, the oxidized form of indigo (B80030), is a molecule of significant interest in the study of historical pigments like Maya Blue and as a potential component in organic electronics. A thorough understanding of its solubility in organic solvents is crucial for its extraction, purification, characterization, and application. This technical guide provides a comprehensive overview of the available knowledge on this compound's solubility, addresses its inherent instability in solution, presents a generalized experimental protocol for solubility determination, and offers a visual workflow to guide researchers in this process. It is important to note that while qualitative information is available, specific quantitative solubility data for this compound is scarce in the current scientific literature, likely due to its reactivity.

Introduction to this compound and its Solubility Challenges

This compound (DHI) is a yellow/orange compound that represents the oxidized state of the well-known blue dye, indigo. Its chemical structure, featuring a central carbon-carbon double bond connecting two indole-like moieties, is key to its electronic and photophysical properties. However, this structure also contributes to its reactivity.

A significant challenge in studying the solubility of this compound is its tendency to convert into its neutral keto form, the blue indigo, a process influenced by the solvent and the presence of water.[1][2] This instability complicates the determination of its true solubility, as the solute may be undergoing chemical transformation during the measurement process. Much of the existing research has focused on its photophysical properties in solvents like toluene, benzene, and methanol, rather than on quantifying its solubility limits.[1][2][3]

Qualitative Solubility Profile

Based on the available literature, this compound has been studied in solution with the following organic solvents:

-

Toluene: Used in studies of its photophysical properties.[1][2]

-

Benzene: Also used for investigating its photophysical characteristics.[1][2]

-

Methanol: Employed in spectral and photophysical investigations.[1][2][3]

It is important to recognize that the use of these solvents in research indicates at least a degree of solubility, but precise quantitative data (e.g., mg/mL) is not provided in these studies. The parent compound, indigo, is known for its extremely low solubility in common organic solvents due to strong intermolecular hydrogen bonding.[4][5] While this compound lacks the N-H hydrogen bond donors of indigo, its large, planar structure can still lead to significant intermolecular interactions, affecting its solubility.

Quantitative Solubility Data

A comprehensive search of scientific literature reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. The focus has been on its synthesis, characterization in the solid state (as in Maya Blue), and its transient behavior in solution.[6] The following table summarizes the qualitative information available.

| Solvent | Chemical Formula | Qualitative Solubility at 293 K (20°C) | Notes |

| Toluene | C₇H₈ | Soluble (for spectroscopic studies) | Investigated for its photophysical properties; readily converts to indigo depending on water content.[1][2] |

| Benzene | C₆H₆ | Soluble (for spectroscopic studies) | Studied for its triplet state deactivation channel.[1][2] |

| Methanol | CH₄O | Soluble (for spectroscopic studies) | Both this compound and indigo forms are present in solution.[1][2] |

Experimental Protocol for Solubility Determination

Given the lack of a specific, published protocol for this compound, the following is a generalized and robust methodology for determining the solubility of a sparingly soluble, potentially unstable compound in an organic solvent. This protocol is adapted from standard practices for solubility determination.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature using the shake-flask method followed by UV-Vis spectrophotometric analysis.

Materials:

-

This compound (synthesized and purified)

-

High-purity organic solvents (e.g., toluene, methanol, dimethyl sulfoxide)

-

Scintillation vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study is recommended to determine the minimum time to reach equilibrium.

-

After the agitation period, allow the vials to rest in the thermostatic bath for at least 4 hours to allow the excess solid to sediment.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a portion of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Promptly attach a syringe filter to the syringe and filter the supernatant into a clean, dry container. Discard the initial portion of the filtrate to saturate the filter membrane.

-

-

Analysis by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the target organic solvent.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Measure the absorbance of each standard solution at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute a known volume of the filtered saturated solution with the organic solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Considerations for this compound:

-

Due to its instability, it is crucial to minimize the time between sample collection and analysis.

-

Running a parallel analysis (e.g., HPLC) to check for the presence of indigo in the solution would be advisable to assess the extent of conversion during the experiment.

-

All operations should be conducted with minimal exposure to light and atmospheric moisture, if the compound is found to be sensitive to these conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Conclusion

The solubility of this compound in common organic solvents remains an area that requires further quantitative investigation. While it is known to be soluble to some extent in solvents like toluene, benzene, and methanol, allowing for spectroscopic studies, its inherent instability poses a significant challenge to obtaining precise solubility data. The experimental protocol and workflow provided in this guide offer a systematic approach for researchers to undertake such studies, which will be invaluable for the advancement of research in fields where this fascinating molecule plays a role. Future work should focus on carefully controlled experiments to quantify the solubility of this compound while monitoring its conversion to indigo.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, the forgotten indigo and its contribution to the color of Maya Blue. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Characterization of New Organic Dyes Containing the Indigo Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Dehydroindigo's Emergence: Unraveling a Key Component of the Enduring Maya Blue Pigment

A technical exploration into the discovery and historical significance of dehydroindigo, an oxidative derivative of indigo (B80030), has illuminated our understanding of the remarkable stability and variable hue of Maya Blue. This guide synthesizes the pivotal research that identified this compound as a crucial ingredient in the ancient pigment, detailing the analytical techniques that enabled its discovery and the experimental protocols for its study.

Historical Context: The Enduring Mystery of Maya Blue

For centuries, the vibrant, turquoise-hued pigment known as Maya Blue, found on Mesoamerican murals, pottery, and sculptures, has captivated researchers with its extraordinary resistance to chemical and environmental degradation.[1] First scientifically identified in the 1930s, the pigment's composition was long known to be a hybrid of indigo, an organic dye derived from the Indigofera plant, and palygorskite, a fibrous clay mineral. However, the precise chemical interactions that conferred its remarkable stability and subtle variations in color remained a subject of intense investigation.

A significant breakthrough in understanding the complexity of Maya Blue came with the discovery of a second key organic component: this compound.

The Discovery of this compound in Maya Blue

Pioneering work by a research team led by Antonio Doménech at the University of Valencia, Spain, was instrumental in identifying this compound in samples of Maya Blue.[2] Their research proposed that this compound is formed through the oxidation of indigo during the heating process used to create the pigment.[2][3] This discovery was crucial for explaining the characteristic greenish-blue tones of Maya Blue, as indigo is blue and this compound is yellow. The variable proportions of these two compounds, influenced by factors such as heating temperature and duration, allow for a spectrum of hues.[2][3]

The presence of this compound suggests a sophisticated level of empirical chemistry practiced by the Maya, who may have intentionally manipulated the preparation conditions to achieve desired color outcomes.[2]

Quantitative Analysis of Indigoids in Maya Blue

The ratio of this compound to indigo is a critical factor in determining the final color of the Maya Blue pigment. While precise quantitative data from archaeological samples is complex to obtain and varies between samples, experimental preparations have demonstrated a clear correlation between the synthesis temperature and the formation of this compound.

| Indigo Loading (wt%) | Synthesis Temperature (°C) | Observation |

| 1-10% | 100-200 | Formation of this compound increases with temperature.[4] |

| ca. 5% | >100 | Greenish tint appears, indicating this compound formation.[4] |

| 1% | 150 | Greenish hue and spectral features of this compound are present.[4] |

Table 1: Effect of Synthesis Temperature on this compound Formation. This table summarizes the general relationship between the heating temperature during Maya Blue synthesis and the formation of this compound, as inferred from various studies.

Experimental Protocols

The identification and characterization of this compound in Maya Blue have been made possible through a suite of advanced analytical techniques. The following sections detail the methodologies for the synthesis of Maya Blue-type pigments and the key analytical procedures used in their study.

Synthesis of this compound

A laboratory protocol for the synthesis of pure this compound has been reported as follows:

-

Suspend 500 mg of indigo, 2.5 g of PbO₂, and 500 mg of CaCl₂ in 50 mL of toluene (B28343).

-

Heat the mixture under reflux for 10 minutes.

-

Add 250 mg of glacial acetic acid diluted in toluene and continue heating for an additional 5 minutes.

-

Filter the hot solution under a vacuum.

-

Reduce the volume of the filtrate to 15 mL.

-

Isolate this compound from the cold solution by filtration and wash several times with toluene.[4]

Synthesis of Maya Blue-Type Pigments

Synthetic analogues of Maya Blue containing this compound can be prepared using the following procedure:

-

Prepare a mixture of palygorskite clay with a specific weight percentage of indigo (e.g., 1-10 wt%).

-

Crush and mix the components in an agate mortar for 1 hour to ensure homogeneity.

-

Heat the powdered mixture in a furnace at a controlled temperature (e.g., between 100 and 200 °C) for 24 hours.[4]

-

Optionally, the sample can be washed with organic solvents such as DMSO and acetone (B3395972) to remove any "external" indigo that has not been incorporated into the clay structure.[4]

Voltammetry of Microparticles (VMP)

This electrochemical technique has been central to the in-situ identification of this compound in Maya Blue samples.

-

A glassy carbon electrode (GCE) is modified by depositing approximately 50 μL of a 1 mg mL⁻¹ suspension of the Maya Blue specimen in ethanol (B145695) and allowing it to evaporate.

-

The modified electrode is immersed in an electrochemical cell containing an air-saturated 0.25 M HAc/NaAc aqueous acetate (B1210297) buffer at pH 4.75 as the electrolyte.

-

Cyclic voltammetry is performed to record the electrochemical response of the sample. The resulting voltammograms provide information on the redox processes of both indigo and this compound.[4]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the organic components of complex materials like Maya Blue.

-

A micro-sample of the pigment is placed in a pyrolysis unit.

-

The sample is subjected to a high temperature in an inert atmosphere, causing the thermal decomposition of the organic molecules into smaller, volatile fragments.

-

In some protocols, a silylating agent is used to derivatize the fragments, making them more amenable to gas chromatographic analysis.

-

The volatile fragments are then separated by gas chromatography and identified by mass spectrometry. This allows for the identification of the characteristic pyrolysis products of indigo and this compound.

Ultra-Pressure Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS provides a high-resolution separation and sensitive detection method for the analysis of indigoids.

-

The indigoid compounds are first extracted from the Maya Blue sample, which can be a challenging step due to their strong association with the clay matrix.

-

The extract is then injected into the UPLC system, which uses a column with sub-2 µm particles to achieve high-efficiency separations.

-

The separated compounds are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

Visualized Workflows and Relationships

The following diagrams illustrate the key chemical transformation and analytical workflow discussed in this guide.

Conclusion

The discovery of this compound in Maya Blue represents a significant advancement in the fields of archaeology, chemistry, and materials science. It not only provides a more complete understanding of the composition and properties of this remarkable ancient pigment but also offers insights into the sophisticated chemical knowledge of the Maya civilization. The application of modern analytical techniques has been crucial in unraveling this historical and scientific puzzle, and the detailed experimental protocols now available will facilitate further research into the nuances of this enduring material.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal Decomposition of Maya Blue: Extraction of Indigo Thermal Decomposition Steps from a Multistep Heterogeneous Reaction Using a Kinetic Deconvolution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Fundamental Electrochemical Properties of Dehydroindigo

This technical guide provides a comprehensive overview of the core electrochemical properties of dehydroindigo, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes the electrochemical relationships of this indigo (B80030) derivative.

Introduction to this compound Electrochemistry

This compound (DHI) is the oxidized form of the well-known dye indigo. Its electrochemical properties are of significant interest, particularly in the context of materials science and cultural heritage studies, such as its contribution to the color of Maya Blue. The electrochemical transformation between indigo, this compound, and the reduced leucoindigo (B3055547) form is a key aspect of its chemistry. This guide focuses on the fundamental electrochemical characteristics of the indigo/dehydroindigo redox couple.

The primary technique for investigating these properties is the voltammetry of immobilized microparticles (VIMP). This solid-state electrochemical method allows for the direct analysis of solid, insoluble compounds like indigo and its derivatives by immobilizing them on an electrode surface and immersing them in a liquid electrolyte.

Electrochemical Redox Behavior

The electrochemical behavior of the indigo/dehydroindigo system is characterized by a reversible, two-proton, two-electron transfer process. Cyclic voltammetry of indigo microparticles reveals two primary redox systems: the oxidation of indigo to this compound and the reduction of indigo to leucoindigo.

-

Indigo to this compound Oxidation: This is an anodic process occurring at positive potentials.

-

Indigo to Leucoindigo Reduction: This is a cathodic process observed at negative potentials.

These two processes are generally independent of each other.

The electrochemical transformations between indigo, this compound, and leucoindigo can be visualized as a central indigo molecule that can be either oxidized or reduced.

Caption: Redox transformations of indigo.

Quantitative Electrochemical Data

The following table summarizes the key quantitative data for the electrochemical oxidation of indigo to this compound, extracted from various studies.

| Parameter | Value | Conditions | Reference Electrode | Source |

| Oxidation Peak Potential (Epa) | +450 mV | Solid indigo microparticles in aqueous electrolyte. | Ag/AgCl | |

| Redox System II (Indigo/Dehydroindigo) | ~ +0.45 V | pH-dependent, solid-state process. | Ag/AgCl | |

| Electron Transfer | 2 electrons | Inferred from peak separation in cyclic voltammograms. | N/A | |

| Proton Transfer | 2 protons | Proton-assisted solid-state process. | N/A |

Note: The exact redox potential can be influenced by factors such as pH, the specific electrolyte used, and the scan rate in cyclic voltammetry.

Experimental Protocols

The following section details a generalized experimental protocol for studying the electrochemical properties of this compound using the voltammetry of immobilized microparticles (VIMP) with cyclic voltammetry.

-

Working Electrode: Paraffin-impregnated graphite (B72142) electrode or glassy carbon electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl).

-

Counter Electrode: Platinum wire.

-

Potentiostat: A standard three-electrode potentiostat.

-

Electrolyte Solution: e.g., 0.1 M H₂SO₄, or other aqueous buffers.

-

Sample: Solid microparticles of indigo.

-

Deionized Water: For rinsing.

-

Laboratory Wipers: For drying the electrode.

The general workflow for a VIMP experiment is as follows:

Caption: VIMP experimental workflow.

-

Electrode Preparation:

-

The surface of the graphite working electrode is polished and then impregnated with paraffin (B1166041) to create a hydrophobic surface.

-

The electrode is rinsed with deionized water and carefully dried.

-

-

Sample Immobilization:

-

A small amount of solid indigo powder is placed on a clean, dry surface (e.g., a glass slide).

-

The prepared surface of the working electrode is gently rubbed into the indigo powder.

-

Excess, loosely attached particles are removed by gently tapping the electrode. A thin, uniform layer of microparticles should remain adhered to the electrode surface.

-

-

Electrochemical Cell Setup:

-

The working electrode with the immobilized indigo, the Ag/AgCl reference electrode, and the platinum counter electrode are placed in an electrochemical cell.

-

The cell is filled with the chosen electrolyte solution, ensuring all three electrodes are properly immersed.

-

-

Cyclic Voltammetry Measurement:

-

The electrodes are connected to the potentiostat.

-

The parameters for the cyclic voltammetry scan are set. A typical scan for observing the oxidation to this compound would be from approximately 0 V to +0.7 V. The scan rate can be varied (e.g., 100 mV/s).

-

The potential is swept from the initial value to the vertex potential and then back.

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

-

Data Analysis:

-

The resulting voltammogram is analyzed to identify the anodic peak corresponding to the oxidation of indigo to this compound.

-

The peak potential, peak current, and peak separation (for the reverse scan) are determined to characterize the redox process.

-

Electron Transfer Kinetics

The kinetics of the electron transfer for the oxidation of indigo to this compound are generally described as a reversible process. The separation between the anodic and cathodic peaks in cyclic voltammograms for this process is typically around 32 mV, which is indicative of a two-electron exchange. More detailed kinetic parameters, such as the standard heterogeneous rate constant (k⁰), are not extensively reported in the reviewed literature for the solid-state oxidation of indigo to this compound.

Stability of this compound

This compound is a reactive compound. In solution, it can readily convert back to the neutral keto form (indigo), a process that is dependent on the solvent and the presence of water.

Conclusion

The electrochemical properties of this compound are intrinsically linked to its precursor, indigo. The oxidation of indigo to this compound is a well-characterized, reversible two-electron, two-proton process, readily studied using the voltammetry of immobilized microparticles. While the general electrochemical behavior is understood, further research could provide more detailed quantitative data on the electron transfer kinetics under a wider range of experimental conditions. This guide provides a foundational understanding for professionals in materials science and drug development who may encounter or wish to utilize the electrochemical characteristics of this indigo derivative.

The Unstable Truth: A Technical Guide to the Stability and Degradation Pathways of Dehydroindigo

For Researchers, Scientists, and Drug Development Professionals

Dehydroindigo (DHI), the oxidized counterpart of the renowned blue dye indigo (B80030), presents a fascinating yet challenging subject of study due to its inherent instability and complex degradation profile. While its transient nature has historically relegated it to a "forgotten" status in indigo chemistry, its pivotal role in the remarkable stability of ancient pigments like Maya Blue and its potential implications in modern materials science and drug development necessitate a deeper understanding of its chemical behavior. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate chemical transformations involved.

Chemical Profile and Inherent Instability

This compound is characterized by the presence of a central carbon-carbon double bond connecting the two indole (B1671886) moieties, in contrast to the single bond in its reduced form, leuco-indigo, and the keto-enol tautomerism of indigo. This seemingly minor structural difference profoundly impacts its stability. In solution, this compound readily converts back to the more stable blue indigo form.[1][2][3][4] This conversion is significantly influenced by the surrounding environment, particularly the solvent and the presence of water.[1][2][3][4]

Studies conducted in various solvents such as toluene (B28343), benzene, and methanol (B129727) have shown that an equilibrium often exists between this compound and indigo in solution.[1][2][3] The rate and extent of this conversion are critical parameters for any application involving this compound.

Factors Influencing this compound Stability

The stability of this compound is not an intrinsic constant but rather a dynamic property governed by several external factors. Understanding these factors is crucial for controlling its persistence and reactivity.

Solvent Effects

The choice of solvent plays a critical role in the stability of this compound. Non-polar aprotic solvents tend to favor the persistence of this compound to a greater extent than polar protic solvents. For instance, in toluene and benzene, this compound exhibits a dominant triplet state deactivation channel, indicating a different excited-state behavior compared to its behavior in methanol, where fluorescence and internal conversion become more competitive.[2][3][4] The presence of water, even in small amounts, can accelerate the conversion of this compound back to indigo.[1][2][3]

Photodegradation

Exposure to light is a significant driver of this compound degradation. Photodegradation studies, often employing techniques like HPLC with diode-array detection, reveal that light energy can initiate and accelerate the breakdown of the this compound molecule.[1] The specific wavelengths and intensity of light exposure are critical parameters in determining the rate of photodegradation. While detailed quantum yield data for the photodegradation of isolated this compound is not extensively reported, studies on related indigo compounds highlight the formation of various degradation products upon light exposure.[5][6][7]

Thermal Degradation

Temperature is another critical factor influencing the stability of this compound. Increased temperatures can promote the degradation of this compound and its precursor, indigo.[8][9] In the context of Maya Blue, the formation of this compound from indigo is a heat-driven process, suggesting that at elevated temperatures, the equilibrium can shift.[8][10][11] However, excessive heat will lead to the decomposition of the molecule. Thermal decomposition studies of Maya Blue, which contains this compound, indicate a complex, multi-step degradation process.[8][9]

pH

The acidity or alkalinity of the medium can influence the stability of this compound. While specific studies focusing solely on the pH stability of isolated this compound are scarce, the degradation of the parent compound, indigo, is known to be pH-dependent.[12][13] The protonation state of the molecule can affect its electronic structure and susceptibility to nucleophilic or electrophilic attack, thereby influencing its degradation pathways.

Degradation Pathways of this compound

The degradation of this compound is a multi-step process that leads to the formation of several smaller, often colorless, molecules. The primary pathway involves the oxidative cleavage of the central double bond.

A key intermediate in the degradation of indigo is this compound itself.[1] From this compound, the degradation proceeds through further oxidation and hydrolysis. The principal degradation products identified through techniques like mass spectrometry and chromatography are:

-

Isatin: Formed by the cleavage of the C=C double bond of this compound.[1][5][6][14]

-

Isatoic Anhydride: A subsequent product formed from the degradation of isatin.[5][6][7][14]

-

Anthranilic Acid: The final product in this major degradation pathway, resulting from the hydrolysis of isatoic anhydride.[5][6][7][14]

The following diagram illustrates the primary degradation pathway of indigo through this compound to its final breakdown products.

Caption: Oxidative degradation of indigo to anthranilic acid.

Quantitative Stability Data

While comprehensive kinetic data for this compound stability under a wide range of conditions is still an active area of research, the following table summarizes the available qualitative and semi-quantitative information from the literature.

| Parameter | Condition | Observation | Reference(s) |

| Solvent Stability | Toluene, Benzene | Higher stability, triplet state deactivation dominates. | [2][3][4] |

| Methanol | Lower stability, increased fluorescence and internal conversion. | [2][3][4] | |

| Presence of Water | Accelerates conversion to indigo. | [1][2][3] | |

| Photostability | UV/Visible Light | Undergoes photodegradation. | [1] |

| Thermal Stability | Elevated Temperature | Formation from indigo can occur, but decomposition is also accelerated. | [8][10][11] |

| pH Stability | Acidic/Alkaline | Stability is expected to be pH-dependent, though specific data is limited. | [12][13] |

Experimental Protocols

A thorough investigation of this compound's stability and degradation requires robust experimental methodologies. The following section outlines the core protocols for the synthesis, degradation, and analysis of this compound.

Synthesis of this compound

This compound is typically synthesized through the oxidation of indigo. A common laboratory-scale protocol is as follows:

-

Dissolution of Indigo: Dissolve indigo in a suitable organic solvent (e.g., toluene) with heating and stirring.

-

Oxidation: Introduce a suitable oxidizing agent. The choice of oxidant is critical to avoid over-oxidation and the formation of byproducts.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or UV-visible spectroscopy, observing the disappearance of the blue indigo color and the appearance of the characteristic yellow/orange color of this compound.

-

Isolation and Purification: Once the reaction is complete, the product can be isolated by filtration and purified by recrystallization or column chromatography.

The following workflow visualizes the synthesis process.

Caption: A typical laboratory workflow for this compound synthesis.

Forced Degradation Studies

To investigate the stability of this compound under various stress conditions, forced degradation studies are performed.[15]

-

Sample Preparation: Prepare solutions of this compound of a known concentration in the desired solvent or buffer.

-

Stress Conditions:

-

Photodegradation: Expose the solutions to a controlled light source (e.g., a xenon lamp with defined wavelength and intensity) for specific durations.[15]

-

Thermal Degradation: Place the solutions in a temperature-controlled oven or water bath at various temperatures for defined time intervals.

-

pH Degradation: Adjust the pH of the solutions using appropriate acids or bases and incubate at a constant temperature.

-

-

Time-Point Sampling: At regular intervals, withdraw aliquots from the stressed samples.

-

Analysis: Analyze the samples immediately using a stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and identify and quantify the degradation products.

Analytical Methods for Stability and Degradation Analysis

The accurate assessment of this compound stability and the characterization of its degradation products rely on a suite of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating and quantifying this compound and its degradation products. A typical method would involve:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Diode-array detection (DAD) to monitor multiple wavelengths simultaneously, or a mass spectrometer (MS) for identification.

-

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is particularly powerful for the structural elucidation of unknown degradation products by analyzing their fragmentation patterns.[1][5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated degradation products.[1]

-

UV-Visible Spectroscopy: A straightforward method for monitoring the overall degradation process by observing changes in the absorption spectrum over time. This compound typically exhibits a characteristic absorption maximum in the visible region, distinct from that of indigo.

The following diagram outlines a general experimental workflow for studying this compound degradation.

Caption: Workflow for investigating this compound degradation.

Conclusion and Future Directions

This compound, while inherently unstable, is a molecule of significant scientific interest. Its stability is intricately linked to its environment, with solvent, light, temperature, and pH all playing crucial roles in its persistence and degradation. The primary degradation pathway proceeds through oxidative cleavage to form isatin, which further breaks down into smaller molecules.

For researchers, scientists, and drug development professionals, a thorough understanding of these stability and degradation pathways is paramount. Future research should focus on obtaining more precise quantitative data, such as reaction kinetics and quantum yields, under a broader range of conditions. Elucidating the degradation mechanisms in more complex matrices, such as biological systems or advanced materials, will be essential for harnessing the full potential of this compound and its derivatives in future applications. The development of stabilized formulations of this compound could also open up new avenues for its use in fields where its unique electronic and optical properties can be exploited.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, the forgotten indigo and its contribution to the color of Maya Blue. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, the forgotten indigo and its contribution to the color of Maya Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Identification of degradation products of indigoids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. thescipub.com [thescipub.com]

- 14. cac-accr.ca [cac-accr.ca]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

identifying dehydroindigo and its relation to indigo and isatin

An In-depth Technical Guide to Dehydroindigo, Indigo (B80030), and Isatin (B1672199)

Introduction

Indigo, a trans-di-indole derivative renowned for its vibrant blue color, has been a historically significant dye for millennia. Its chemistry, however, extends beyond its use as a colorant and involves a fascinating interplay of oxidation and reduction products, chiefly this compound and isatin. This compound is the direct, generally irreversible, oxidation product of indigo. Further oxidation leads to the cleavage of the central double bond, yielding two molecules of isatin. Conversely, isatin can serve as a precursor for the synthesis of indigo through reductive processes.

This technical guide provides a comprehensive overview of the chemical relationship, synthesis, and analysis of this compound, indigo, and isatin. It is intended for researchers, scientists, and drug development professionals who are interested in the rich chemistry of indigoid compounds and their applications in materials science, cultural heritage, and medicinal chemistry. Isatin, in particular, is a well-established scaffold for the synthesis of a diverse range of biologically active heterocyclic compounds.[1][2]

Chemical Structures and Interrelation

The core relationship between indigo, this compound, and isatin is defined by their oxidation states. Indigo sits (B43327) at the center of this relationship. Its oxidation yields this compound, which can be further oxidized to isatin. The synthesis of indigo can also be achieved from isatin, highlighting the cyclical nature of their chemical transformations.

-

Indigo (C₁₆H₁₀N₂O₂): A dark blue crystalline powder, practically insoluble in water. Its color is due to the conjugated chromophore across the two indole (B1671886) rings.

-

This compound (C₁₆H₈N₂O₂): The oxidized form of indigo. It is often described as yellowish and is a key intermediate in the degradation of indigo.[3] It is notably fluorescent, which distinguishes it from the non-fluorescent isatin.[3]

-

Isatin (C₈H₅NO₂): An indole derivative appearing as an orange-red solid. It is the product of the oxidative cleavage of indigo or this compound.[1][4]

The fundamental chemical pathways connecting these three compounds are illustrated below.

References

Dehydroindigo Powder: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for dehydroindigo powder is readily available. This compound is the oxidized form of indigo (B80030). The following safety and handling guidelines are based on the available data for indigo powder, a closely related compound. It is imperative that a comprehensive, substance-specific risk assessment be conducted by qualified personnel before handling this compound powder. The information provided herein should be used as a supplementary resource to a formal risk assessment.

Hazard Identification and Classification

While specific hazard classifications for this compound are not established, based on data for indigo powder, the following potential hazards should be considered.

-

Health Hazards: May cause damage to organs through prolonged or repeated exposure[1][2]. May cause an allergic skin reaction[3]. Inhalation of dust may cause respiratory tract irritation[4]. Direct contact may cause skin and eye irritation[4].

-

Physical Hazards: As with many organic powders, fine dust may form explosive mixtures in the air[2].

-

Environmental Hazards: While specific data for this compound is unavailable, some related compounds are very toxic to aquatic life with long-lasting effects[5].

Toxicological and Physical Properties

The following table summarizes available quantitative data for indigo, which may serve as a reference point for assessing the potential risks of this compound.

| Property | Value | Source Compound |

| Acute Oral Toxicity (LD50) | 2000 mg/kg (Rat) | Indigo Carmine[6] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. | Indigo[1] |

| Physical Form | Solid Powder | Indigo |

| Hazard Statements | H317: May cause an allergic skin reaction. H373: May cause damage to organs through prolonged or repeated exposure. | Indigo/Indigo Carmine[1][2][3] |

| Signal Word | Warning | Indigo/Indigo Carmine[1][3][6] |

Experimental Protocols: Safe Handling and Storage

The following protocols are derived from safety data sheets for indigo powder and represent best practices for handling fine chemical powders in a laboratory setting.

3.1 Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following provides a general guideline:

-

Eye Protection: Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards should be worn[1].

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after handling[1][4].

-

Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact[4][7].

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH/MSHA-approved respirator for dusts and aerosols should be used[4].

3.2 Engineering Controls

-

Work should be conducted in a well-ventilated area.

-

Use of a chemical fume hood or providing appropriate exhaust ventilation at places where dust is formed is highly recommended to minimize exposure[1][2][4].

3.3 Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

4.1 First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][4][6].

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water for 15-20 minutes. If skin irritation or a rash occurs, seek medical advice[3][4][6].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention[4][6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell[3][6].

4.2 Spill and Leak Procedures

-

Personal Precautions:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment as described in section 3.1.

-

Evacuate personnel to a safe area.

-

Avoid breathing dust.

-

-

Containment and Cleanup:

4.3 Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4].

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides[2][4]. Fine dust dispersed in the air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard[2].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing[2][4].

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key safety workflows and logical relationships for handling this compound powder.

Caption: Workflow for responding to a this compound powder spill.

Caption: Logical relationship for hazard identification and risk assessment.

References

- 1. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

Dehydroindigo: A Comprehensive Technical Guide to its Natural Sources and Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroindigo, an oxidized derivative of the well-known blue pigment indigo (B80030), is a yellow compound that has garnered increasing interest in various scientific fields, including materials science and drug development. While traditionally associated with the ancient pigment Maya Blue, its natural occurrence and formation pathways are subjects of ongoing research. This technical guide provides an in-depth exploration of the natural sources of this compound precursors, the biosynthetic and chemical pathways leading to its formation, and detailed experimental protocols for its extraction and synthesis. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Natural Sources of this compound and its Precursors

This compound itself is not typically found in significant quantities in living organisms. Instead, its formation is a consequence of the oxidation of indigo, which is derived from precursors present in a variety of plant species. The primary precursors are colorless glucosides, most notably indican and isatan B .

Several plant genera are known to be rich sources of these indigo precursors:

-

Isatis tinctoria (Woad): A flowering plant in the Brassicaceae family, historically used in Europe for producing blue dye.[1][2] It is a significant source of isatan A and isatan B.[3][4]

-

Polygonum tinctorium (Dyer's Knotweed): An annual herbaceous species from the buckwheat family, traditionally cultivated in East Asia for indigo production.[5][6][7]

-

Indigofera tinctoria (True Indigo): A species of the bean family that has been a primary source of indigo dye in Asia and other tropical regions.[8]

-

Couroupita guianensis (Cannonball Tree): The fruit pulp of this tree has been identified as a source of indigo and its isomer, indirubin.[4][9][10]

The concentration of these precursors can vary significantly depending on the plant species, accession, and post-harvest treatment.

Data Presentation: Quantitative Analysis of Indigo Precursors

| Plant Species | Precursor | Concentration (% of Dry Weight) | Post-Harvest Treatment | Reference |

| Isatis tinctoria | Isatan A | up to 7.6% | Freeze-dried leaves | [3][4] |

| Isatis indigotica | Isatan A | up to 21.8% | Freeze-dried leaves | [3][4] |

| Isatis tinctoria | Isatan A and B | High | Freeze-dried leaves | [3] |

| Isatis tinctoria | Isatan A and B | Near Zero | Air-dried at ambient or 40°C | [3] |

| Isatis tinctoria | Indican | Low | Freeze-dried leaves | [3] |

| Isatis tinctoria | Indican | 3- to 5-fold higher | Air-dried at ambient and 40°C | [3] |

| Indigofera tinctoria | Indican | 0.2 - 0.8% (of fresh leaves) | Not specified | [8] |

Formation of this compound

The formation of this compound is a two-stage process: the biosynthesis of its precursor, indigo, followed by the chemical oxidation of indigo.

Biosynthesis of Indigo

The biosynthesis of indigo begins with the amino acid tryptophan and involves several enzymatic steps to produce indican, which is then hydrolyzed to indoxyl, the immediate precursor to indigo.

This pathway illustrates the conversion of tryptophan to the stable precursor indican, which is stored in the plant. Upon tissue damage, the enzyme β-glucosidase cleaves the glucose moiety, releasing reactive indoxyl that spontaneously dimerizes to form the blue indigo pigment in the presence of air.[11][12][13]

Chemical Formation of this compound from Indigo

This compound is formed through the oxidation of indigo. This process is not typically enzyme-mediated in natural settings and is often induced by heat and the presence of an oxidizing agent, such as atmospheric oxygen.[14][15] This oxidation is a key step in the formation of the characteristic color of Maya Blue, where indigo is heated with palygorskite clay.[16][17] The ratio of this compound to indigo can be controlled by modulating the temperature during this process.[15][18]

Experimental Protocols

Extraction of Indigo Precursors from Isatis tinctoria

This protocol is adapted from methodologies described for the extraction of isatans from woad leaves.[3][6]

Materials:

-

Fresh young leaves of Isatis tinctoria

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

0.45 µm syringe filter

-

HPLC vials

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Harvest fresh Isatis tinctoria leaves and immediately freeze them in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen leaves into a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 1 g of the powdered tissue into a centrifuge tube.

-

Add 10 mL of 80% methanol and vortex the mixture thoroughly.

-

Incubate the mixture at 4°C for 24 hours with gentle agitation.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Synthesis of Indigo via Baeyer-Drewson Reaction

This is a classic chemical synthesis of indigo, providing a source material for this compound formation.[19][20]

Materials:

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Ethanol

-

Suction filtration apparatus

Procedure:

-

Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a suitable flask.

-

Add 35 mL of distilled water to the solution.

-

Slowly add 5 mL of 1 M NaOH solution dropwise while stirring.

-

Continue stirring for 5-10 minutes. A dark blue precipitate of indigo will form.

-

Collect the indigo precipitate by suction filtration.

-

Wash the precipitate with distilled water until the filtrate runs clear.

-

Finally, wash the precipitate with ethanol.

-

Dry the collected indigo powder.

Formation of this compound by Oxidation of Indigo

This protocol describes the general conditions for the chemical oxidation of indigo to this compound.

Materials:

-

Synthesized or commercially available indigo powder

-

A suitable high-boiling point, non-polar solvent (e.g., toluene)

-

Heating apparatus with temperature control

-

Air or oxygen source

Procedure:

-

Suspend a known amount of indigo in the solvent in a reaction vessel.

-

Heat the suspension to a temperature above 100°C. The exact temperature can be varied to control the extent of oxidation.[17]

-

Bubble air or oxygen through the heated suspension.

-

The reaction progress can be monitored by observing the color change from blue to a more greenish or yellowish hue.

-

The resulting mixture will contain both indigo and this compound. The ratio can be analyzed using techniques like UPLC-MS.[21]

Conclusion

This compound, while not a primary natural product, is readily formed from the oxidation of plant-derived indigo. Its presence is crucial in determining the hue of historical pigments like Maya Blue and presents opportunities for the development of novel materials and potential therapeutic agents. Understanding the natural sources of indigo precursors and the mechanisms of this compound formation is essential for harnessing its potential. The provided protocols offer a foundation for researchers to extract, synthesize, and study this intriguing molecule. Further research into the enzymatic and microbial pathways for indigo and this compound production could lead to more sustainable and controlled synthesis methods.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The content of indigo precursors in Isatis tinctoria leaves--a comparative study of selected accessions and post-harvest treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. extremeplants.org [extremeplants.org]

- 8. Indigo dye - Wikipedia [en.wikipedia.org]

- 9. Auxin driven indoleamine biosynthesis and the role of tryptophan as an inductive signal in Hypericum perforatum (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vfsilesieux.free.fr [vfsilesieux.free.fr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An overview of microbial indigo-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. ifatcc.org [ifatcc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. azbuki.bg [azbuki.bg]

- 20. chemlab.truman.edu [chemlab.truman.edu]

- 21. researchgate.net [researchgate.net]

Core Redox Chemistry: The Indigo-Dehydroindigo Cycle

An In-Depth Technical Guide to the Redox Chemistry of Dehydroindigo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox chemistry of this compound, a key oxidized form of the well-known dye indigo (B80030). Understanding the intricate electron transfer processes of the indigo/dehydroindigo system is crucial for its application in diverse fields, from materials science and cultural heritage studies to its potential role as a redox-active scaffold in drug development. This document details the core redox transformations, quantitative electrochemical data, relevant experimental protocols, and key reaction pathways.

The redox chemistry of this compound is intrinsically linked to its reduced and more famous counterpart, indigo, and its fully reduced form, leucoindigo (B3055547). These three species exist in a dynamic equilibrium governed by two-electron, two-proton transfer processes.

-

Indigo (IND) : The intensely blue, water-insoluble pigment.

-

Leucoindigo (LEU) : The water-soluble, pale yellow-green reduced form. This is the form used in traditional vat dyeing, as it can penetrate textile fibers before being re-oxidized to the insoluble blue indigo.

-

This compound (DHI) : The yellow, oxidized form of indigo. DHI is a key component in the composition of the famously stable ancient pigment, Maya Blue, where its presence alongside indigo contributes to the characteristic greenish-blue hue.[1] The aerobic oxidation of indigo to this compound is thermodynamically favored.[1]

The central redox relationships can be summarized as follows:

-

Reduction: Indigo is reduced to leucoindigo.

-

Oxidation: Indigo is oxidized to this compound.

These reversible processes are the foundation of its electrochemical behavior and reactivity.

Quantitative Electrochemical Data

The redox potentials of the indigo system have been characterized using cyclic voltammetry, typically by employing the Voltammetry of Immobilized Microparticles (VIMP) technique, which is suitable for analyzing solid, insoluble compounds like indigo.[2][3] The formal potentials are highly dependent on the pH of the surrounding electrolyte.

The key redox processes are:

-

System I (Reduction): Indigo + 2e⁻ + 2H⁺ ⇌ Leucoindigo

-

System II (Oxidation): Indigo ⇌ this compound + 2e⁻ + 2H⁺

The following table summarizes the peak potentials recorded for these processes in acidic and alkaline aqueous solutions.

| Redox System | Process | Medium (Aqueous) | Peak Potential (Eₚ vs. Ag/AgCl) | Reference |

| System I (IND ⇌ LEU) | Anodic (Oxidation) | 1 M HCl | -0.27 V | [2] |

| Cathodic (Reduction) | 1 M HCl | -0.30 V | [2] | |

| Anodic (Oxidation) | 0.1 M NaOH | -0.73 V | [2] | |

| Cathodic (Reduction) | 0.1 M NaOH | -0.80 V | [2] | |

| System II (IND ⇌ DHI) | Anodic (Oxidation) | 1 M HCl | +0.48 V | [2] |

| Cathodic (Reduction) | 1 M HCl | +0.45 V | [2] | |

| Anodic (Oxidation) | 0.1 M NaOH | +0.05 V | [2] | |

| Cathodic (Reduction) | 0.1 M NaOH | -0.05 V | [2] |

Visualizing the Redox Pathways and Workflows

The Core Redox Cycle

The fundamental transformations between leucoindigo, indigo, and this compound can be visualized as a triangular redox cycle. Each transformation involves a two-electron, two-proton process.

Caption: The core redox cycle of the Indigo-Leucoindigo-Dehydroindigo system.

Experimental Workflow for Electrochemical Analysis

The process of preparing and analyzing indigo compounds via Voltammetry of Immobilized Microparticles (VIMP) follows a structured workflow.

Caption: Experimental workflow for VIMP analysis of indigo and this compound.

Experimental Protocols

Synthesis of Indigo (Precursor)

A standard laboratory-scale synthesis of indigo is the Baeyer-Drewson reaction, which serves as a reliable method to obtain the precursor for this compound.

Protocol adapted from McKee & Zanger (1991). [4]

-

Dissolution: Dissolve 1.0 g of 2-nitrobenzaldehyde (B1664092) in 20 mL of acetone (B3395972) in a flask.

-

Dilution: Add 35 mL of deionized water to the solution.

-

Condensation: While stirring, add 5 mL of 1 M sodium hydroxide (B78521) (NaOH) solution dropwise. A dark precipitate will begin to form. Continue stirring for 10-15 minutes to ensure the reaction goes to completion.

-

Filtration: Filter the precipitate using a Büchner funnel.

-

Washing (Water): Wash the collected solid with deionized water until the filtrate runs clear and colorless. This removes residual NaOH and other water-soluble impurities.

-

Washing (Ethanol): Wash the solid with two 20 mL portions of ethanol (B145695) to remove organic impurities.

-

Drying: Collect the resulting blue solid (indigo) and dry it at 40°C under reduced pressure to remove all solvents.

Proposed Synthesis of this compound

A detailed, standalone preparative method for this compound is not commonly cited in recent literature, as it is often generated in situ. However, a protocol can be proposed based on the known oxidation of indigo. This protocol aims to produce DHI for characterization and further reactivity studies.

Proposed Protocol based on established oxidation principles.

-

Suspension: Suspend 500 mg of finely ground synthetic indigo in 50 mL of a suitable organic solvent (e.g., toluene (B28343) or benzene, in which DHI has been studied).[5][6][7]

-

Oxidation: Add a mild oxidizing agent. A potential candidate is lead(IV) oxide (PbO₂), which is known to oxidize similar structures. Add 1.5 equivalents of PbO₂ to the stirred suspension.

-

Reaction Monitoring: Heat the mixture gently (e.g., 50-60°C) and monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the blue indigo spot and the appearance of a new, typically yellow, spot indicates the formation of this compound.

-

Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it to remove the oxidant and any remaining solid indigo.

-